5-Bromo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
Overview
Description
5-Bromo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound that contains both bromine and trifluoromethyl groups. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the trifluoromethyl group can significantly alter the compound’s chemical properties, making it a valuable building block for the development of pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline typically involves the bromination of a suitable precursor followed by the introduction of the trifluoromethyl group. One common method starts with the bromination of 2-aminopyridine to obtain 5-bromo-2-aminopyridine. This intermediate is then subjected to iodination, followed by a Sonogashira coupling reaction to introduce the trifluoromethyl group. Finally, an intramolecular cyclization reaction yields the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted isoquinoline derivatives, while oxidation and reduction can lead to different functionalized compounds.
Scientific Research Applications
5-Bromo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly kinase inhibitors.
Organic Synthesis: The compound is used in the development of new synthetic methodologies and the construction of complex molecular architectures.
Biological Studies: Researchers use this compound to study its interactions with biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 5-Bromo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets. For example, in kinase inhibition, the compound may bind to the ATP-binding site of the kinase, thereby blocking its activity and preventing downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-7-(trifluoromethyl)quinoline: Similar in structure but with a quinoline core instead of an isoquinoline core.
5-Bromo-7-(trifluoromethyl)isoquinoline: A closely related compound with slight structural variations.
Uniqueness
The uniqueness of 5-Bromo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline lies in its specific combination of bromine and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for the development of novel pharmaceuticals and synthetic methodologies.
Properties
IUPAC Name |
5-bromo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF3N/c11-9-4-7(10(12,13)14)3-6-5-15-2-1-8(6)9/h3-4,15H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJAPXLHVNGTIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=CC(=C2)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10745091 | |
Record name | 5-Bromo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10745091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1356111-42-6 | |
Record name | Isoquinoline, 5-bromo-1,2,3,4-tetrahydro-7-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1356111-42-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10745091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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